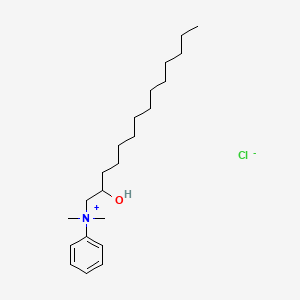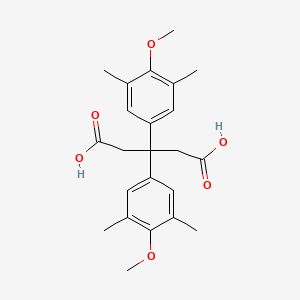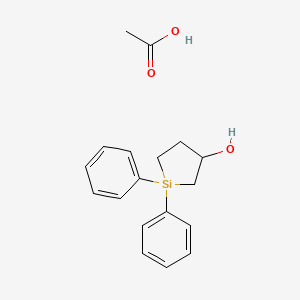
Acetic acid;1,1-diphenylsilolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,1-diphenylsilolan-3-ol is a chemical compound that combines the properties of acetic acid and 1,1-diphenylsilolan-3-ol. Acetic acid is a well-known carboxylic acid with a pungent smell and is widely used in various industries. 1,1-diphenylsilolan-3-ol is a silicon-containing compound with unique structural features. The combination of these two components results in a compound with distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1-diphenylsilolan-3-ol typically involves the reaction of acetic acid with 1,1-diphenylsilolan-3-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include sulfuric acid or phosphoric acid, which help in the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the final product. The use of high-purity starting materials and stringent quality control measures are essential to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,1-diphenylsilolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing acids.
Reduction: Reduction reactions can convert the compound into silicon-containing alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silicon-containing acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;1,1-diphenylsilolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of acetic acid;1,1-diphenylsilolan-3-ol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The silicon-containing moiety may enhance the compound’s stability and reactivity, contributing to its unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial applications.
1,1-diphenylsilolan-3-ol: A silicon-containing compound with unique structural features.
Silicon-containing esters: Compounds with similar silicon-oxygen linkages.
Uniqueness
Acetic acid;1,1-diphenylsilolan-3-ol stands out due to its combination of acetic acid and silicon-containing moieties, resulting in unique chemical and physical properties
Propiedades
Número CAS |
137813-02-6 |
|---|---|
Fórmula molecular |
C18H22O3Si |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
acetic acid;1,1-diphenylsilolan-3-ol |
InChI |
InChI=1S/C16H18OSi.C2H4O2/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16;1-2(3)4/h1-10,14,17H,11-13H2;1H3,(H,3,4) |
Clave InChI |
OAFUWEJFNJSIOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1C[Si](CC1O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



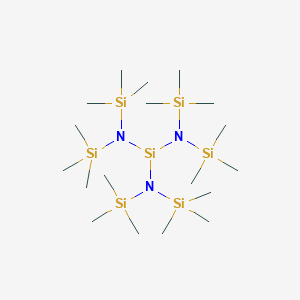
![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)
![(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol](/img/structure/B14285728.png)
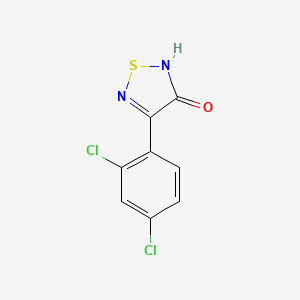
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
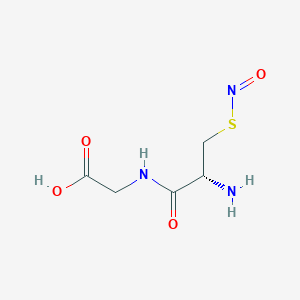
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
